3-cyclohexyl-1H-1,2,4-triazol-5-amine

Descripción general

Descripción

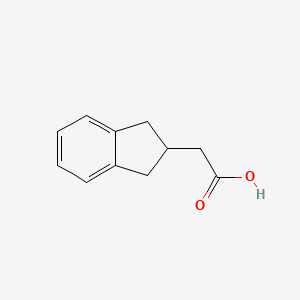

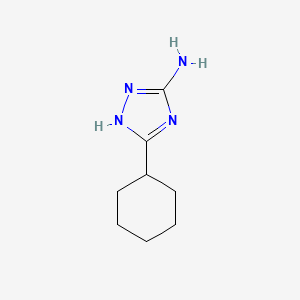

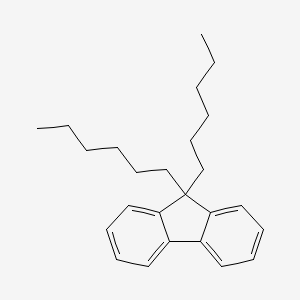

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a compound with the molecular formula C8H14N4 and a molecular weight of 166.23 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3-cyclohexyl-1H-1,2,4-triazol-5-amine consists of a 1,2,4-triazole ring attached to a cyclohexyl group . The linear structure formula is C8H14N4 .Physical And Chemical Properties Analysis

3-Cyclohexyl-1H-1,2,4-triazol-5-amine is a solid substance with a molecular weight of 166.23 . It has a boiling point of 388.8ºC at 760 mmHg and a flash point of 217.4ºC .Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

- A metal- and oxidant-free approach for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines was developed, showcasing environmental friendliness and potential applications in organic and medicinal chemistry, as well as in the creation of optical materials. This [2 + 1 + 2] cyclization strategy allows for the production of structurally diverse triazol-amines under mild conditions, demonstrating broad substrate scope and scalability. The synthesized compounds exhibit fluorescence and aggregation-induced emission (AIE) properties, indicating their potential use in photophysical applications (Guo et al., 2021).

Catalytic Activity and Heterocycle Synthesis

- Research has been conducted on the synthesis of simplified versions of stable bulky and rigid cyclic (alkyl)(amino)carbenes, highlighting the efficiency of such carbenes as ligands for transition metal-based catalysts. This study illustrates the catalytic activity of the ensuing gold(I) complex in the three-component preparation of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles, showing the versatility of these compounds in facilitating complex organic reactions (Zeng et al., 2009).

Metal-Free Cycloaddition for Triazole Synthesis

- An innovative metal-free approach for the synthesis of 1,4-disubstituted and 1,5-disubstituted 1,2,3-triazoles through aerobic oxidative cycloaddition of α-chlorotosylhydrazones with primary aryl amine has been reported. This method operates under catalyst-free, metal-free, azide-free, and peroxide-free conditions, offering a greener alternative for the construction of triazoles (Bai et al., 2015).

Structural Insights and Reactivity

- Investigations into the reactions of cyclohexane-1,2-dione with aryl azides and amines have provided corrections to previously reported syntheses, revealing the actual formation of cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides. These findings underscore the importance of accurate structural determination and the potential for new synthetic pathways in the development of triazole derivatives (Singh & Banert, 2017).

Environmental and Sensor Applications

- The strategic design of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and nanomolar sensing of 2,4,6-trinitrophenol in water exemplifies the application of triazole derivatives in environmental monitoring and safety. This work highlights the potential of triazole-functionalized materials in detecting hazardous substances with high sensitivity and selectivity (Das & Mandal, 2018).

Safety And Hazards

Direcciones Futuras

The future directions for research on 3-cyclohexyl-1H-1,2,4-triazol-5-amine and similar compounds could involve further exploration of their potential anticancer activities . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name |

5-cyclohexyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKYLXXPZPFWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390309 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

CAS RN |

90111-72-1 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)